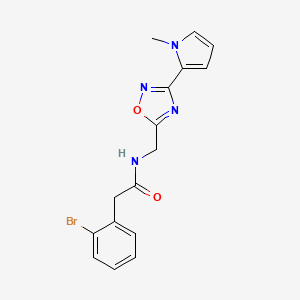
2-(2-bromophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H15BrN4O2 and its molecular weight is 375.226. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-bromophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a novel derivative that integrates a bromophenyl moiety with a pyrrole and oxadiazole structure. This combination suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery.
Chemical Structure
The chemical formula for this compound can be represented as follows:
Structural Components:
- Bromophenyl Group : Contributes to lipophilicity and potential interactions with biological targets.
- Pyrrole Ring : Known for its role in various bioactive compounds.
- Oxadiazole Derivative : Associated with multiple pharmacological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have shown significant cytotoxicity against various cancer cell lines. The compound in focus is hypothesized to exhibit similar properties due to its structural components.
A study evaluating similar oxadiazole derivatives found that they exhibited IC50 values ranging from 1.143 µM to 9.27 µM against several human tumor cell lines, including colorectal and ovarian cancers . This suggests that the target compound could be evaluated for its cytotoxic effects in vitro against a panel of cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| Ovarian Adenocarcinoma | 2.76 |
| Renal Cancer | 1.143 |
| Colon Adenocarcinoma | 9.27 |
Antimicrobial Activity
The incorporation of the pyrrole ring is also significant, as pyrrole derivatives have been reported to possess antibacterial properties. For instance, pyrrole benzamide derivatives have demonstrated MIC values as low as 3.125 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial activity . The target compound may similarly exhibit such properties due to its structural features.
The biological activity of oxadiazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer progression and microbial survival. Notably:
- Histone Deacetylases (HDACs) : Inhibition leads to altered gene expression and apoptosis in cancer cells.
- Carbonic Anhydrase (CA) : Inhibition can disrupt pH regulation in tumors.
- Efflux Pumps : Blocking these can enhance the efficacy of existing antibiotics by preventing drug expulsion from bacterial cells .
Case Studies
Several case studies have documented the efficacy of oxadiazole derivatives:
-
Study on Anticancer Properties :
- A series of oxadiazole derivatives were synthesized and screened for anticancer activity against various human cancer cell lines.
- Results indicated that modifications in the oxadiazole structure significantly impacted their cytotoxic potency.
-
Antimicrobial Efficacy :
- A comparative study on pyrrole-containing compounds showed promising results against resistant strains of bacteria.
- The derivatives displayed lower MIC values compared to conventional antibiotics, suggesting a potential new class of antimicrobial agents.
特性
IUPAC Name |
2-(2-bromophenyl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2/c1-21-8-4-7-13(21)16-19-15(23-20-16)10-18-14(22)9-11-5-2-3-6-12(11)17/h2-8H,9-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLAEQGGTBEXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














